

Unveiling the Bioactivity of Regaloside H Analogs: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Regaloside H, a phenylpropanoid glycerol glucoside primarily isolated from various Lilium species, has garnered attention for its potential therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **Regaloside H** and its naturally occurring derivatives, focusing on their gluconeogenesis inhibitory and anti-inflammatory activities. The information presented herein is compiled from preclinical studies to facilitate further research and drug discovery efforts.

Comparative Analysis of Biological Activity

The biological activities of **Regaloside H** and its analogs are summarized below. The primary reported activity for **Regaloside H** is the inhibition of gluconeogenesis. While direct anti-inflammatory data for **Regaloside H** is limited, studies on structurally similar phenylpropanoid acylglycerols isolated from Lilium species suggest a potential anti-inflammatory role, primarily through the inhibition of the NF-kB and MAPK signaling pathways.

Gluconeogenesis Inhibitory Activity

A study on phenylpropanoid glycerol glucosides isolated from the bulbs of Lilium longiflorum provides valuable insights into the SAR for gluconeogenesis inhibition. The inhibitory activity was assessed in H4IIE rat hepatoma cells.[1]



Compound	Structure	% Inhibition of Glucose Production (at 10 μM)	
Regaloside H ((2R)-1-O-β-d- glucopyranosyl-2-O-p- coumaroylglycerol)	(2R)-glycerol backbone, p- coumaroyl group at C2, glucopyranosyl group at C1	36.8%[1][2]	
Regaloside D ((2S)-1-O-p-coumaroyl-2-O-β-d-glucopyranosylglycerol)	(2S)-glycerol backbone, p- coumaroyl group at C1, glucopyranosyl group at C2	51.2%[1]	
(2S)-1-O-caffeoyl-2-O-β-d- glucopyranosylglycerol	(2S)-glycerol backbone, caffeoyl group at C1, glucopyranosyl group at C2	group at C1, 39.2%[1]	
Acetylated derivative of Regaloside D	Acetylation of the coumaroyl group in Regaloside D	3.6%[1]	

Key Observations:

- The stereochemistry of the glycerol backbone and the position of the acyl group significantly influence activity. The (2S) configuration with the p-coumaroyl group at the C1 position (Regaloside D) exhibited stronger inhibition than the (2R) configuration with the acyl group at C2 (Regaloside H).[1]
- The nature of the acyl group plays a role. Exchanging the caffeoyl group for a coumaroyl group slightly enhanced activity.[1]
- Acetylation of the decorating moiety drastically reduces the hypoglycemic activity.[1]

Anti-inflammatory Activity of Structurally Related Phenylpropanoids

While direct SAR studies on the anti-inflammatory effects of a series of **Regaloside H** derivatives are not available, research on other phenylpropanoid acylglycerols from Lilium species provides strong evidence for their anti-inflammatory potential. These compounds share a similar structural scaffold with **Regaloside H**.



Compound	Source	Bioactivity	IC50 Value
1-O-feruloyl-2-O-p- coumaroylglycerol	Lilium brownii var. viridulum	Inhibition of NO production in LPS- stimulated RAW264.7 cells	9.12 ± 0.72 μM[3]
1,3-O- diferuloylglycerol	Lilium brownii var. viridulum	Inhibition of NO production in LPS- stimulated RAW264.7 cells	12.01 ± 1.07 μM[3]
Regaloside A	Lilium Asiatic hybrid flowers	Inhibition of iNOS and COX-2 expression in LPS-stimulated RAW264.7 cells	Not reported[4]
Regaloside B	Lilium Asiatic hybrid flowers	Inhibition of iNOS and COX-2 expression in LPS-stimulated RAW264.7 cells	Not reported[4]

Key Observations:

- Phenylpropanoid acylglycerols from Lilium species demonstrate significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[3]
- The mechanism of action involves the downregulation of pro-inflammatory enzymes iNOS and COX-2.[3][4]
- This anti-inflammatory activity is linked to the inhibition of the NF-κB and MAPK signaling pathways.[3]

Experimental Protocols Gluconeogenesis Inhibition Assay[1]

• Cell Line: H4IIE rat hepatoma cells.



Methodology: Cells are cultured in a suitable medium. To initiate gluconeogenesis, the
medium is replaced with glucose-free DMEM supplemented with lactate and pyruvate. The
cells are then treated with the test compounds (e.g., Regaloside H derivatives at 10 μM) or
a vehicle control. After a 3-hour incubation period, the glucose concentration in the medium
is measured using a glucose oxidase assay. The percentage inhibition of glucose production
is calculated relative to the vehicle-treated cells.

Nitric Oxide (NO) Production Inhibition Assay[3]

- Cell Line: RAW264.7 mouse macrophage cells.
- Methodology: Cells are seeded in 96-well plates and pre-treated with various concentrations
 of the test compounds for 1 hour. Subsequently, the cells are stimulated with
 lipopolysaccharide (LPS) to induce NO production. After 24 hours of incubation, the amount
 of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess
 reagent. The absorbance is measured at 540 nm, and the percentage inhibition of NO
 production is calculated by comparing the results of compound-treated cells with those of
 LPS-stimulated cells without treatment.

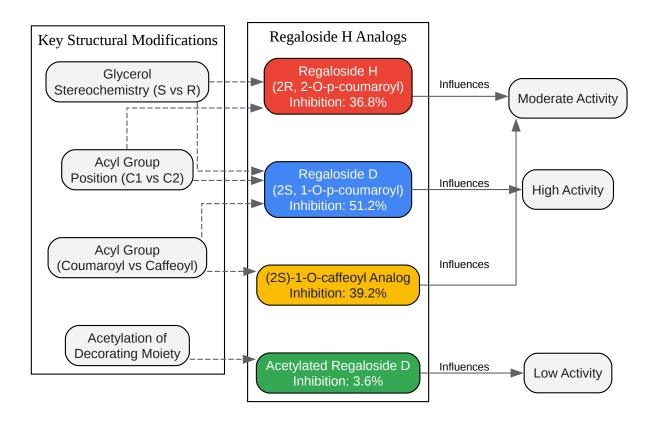
Western Blot Analysis for iNOS, COX-2, and NFkB/MAPK Pathway Proteins[3][4]

- Cell Line: RAW264.7 mouse macrophage cells.
- Methodology: Cells are treated with test compounds and/or LPS. After treatment, the cells are lysed to extract total protein. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-p65, p65, and proteins of the MAPK pathway (e.g., p-ERK, ERK, p-p38, p38). After washing, the membrane is incubated with a secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Structure-Activity Relationships and Signaling Pathways



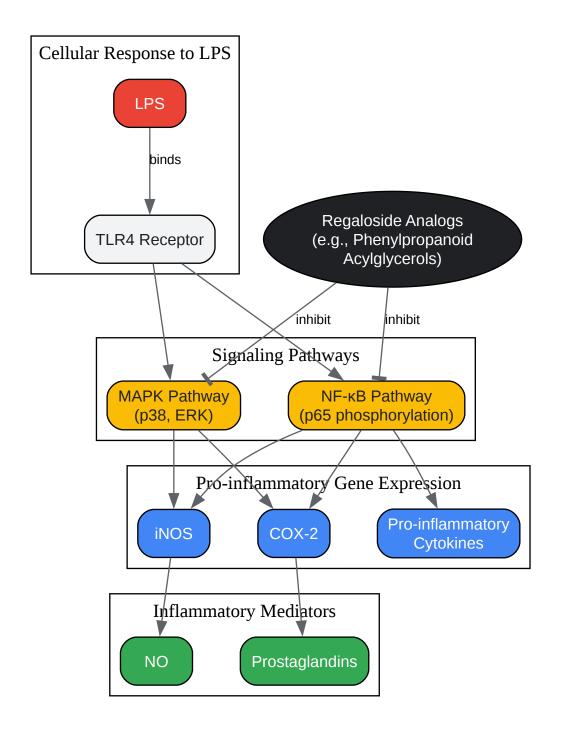
To better understand the relationships between the chemical structures of **Regaloside H** analogs and their biological activities, as well as the underlying mechanisms, the following diagrams are provided.



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Caption: SAR of **Regaloside H** Analogs on Gluconeogenesis Inhibition.





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Caption: Anti-inflammatory Mechanism of Regaloside Analogs.

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